Carbocyclic-3'-amino-ara-adenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61914-36-1 |
|---|---|
Molecular Formula |
C11H16N6O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(1S,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
WYMIIYMQKKFLES-JXOAFFINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Origin of Product |
United States |
Biochemical and Molecular Mechanisms of Action of Carbocyclic 3 Amino Ara Adenosine
Interactions with Nucleotide Metabolism Enzymes
The efficacy of nucleoside analogues is profoundly dependent on their interaction with the host cell's nucleotide metabolism. Carbocyclic-3'-amino-ara-adenosine's journey from an inert prodrug to an active agent is governed by its phosphorylation, its resistance to degradation, and its ability to inhibit key cellular enzymes.
Phosphorylation by Cellular Kinases and Formation of Active Metabolites
For most nucleoside analogues to exert their antiviral or anticancer effects, they must be converted intracellularly to their corresponding 5'-mono-, di-, and triphosphate forms. bibliotekanauki.plmdpi.com This bioactivation is catalyzed by cellular nucleoside and nucleotide kinases. The resulting triphosphorylated metabolite is the active form that can compete with natural nucleotides for incorporation into nucleic acid chains by polymerases. mdpi.com
The phosphorylation of carbocyclic adenosine (B11128) analogues is a well-established requirement for their activity. nih.gov For instance, adenosine kinase can phosphorylate carbocyclic adenosine (aristeromycin). nih.gov In the case of this compound, the presence of the 3'-amino group in place of a hydroxyl group is a critical modification. While detailed phosphorylation studies on this specific compound are not extensively documented in the provided research, the general principle is that it must be recognized and phosphorylated by cellular kinases to become active. nih.gov The triphosphate form is the presumed active metabolite responsible for inhibiting viral polymerases. ontosight.ai
Resistance to Adenosine Deaminase and Other Catabolic Enzymes
A significant challenge for many adenosine-based therapeutic agents is their rapid degradation by catabolic enzymes, particularly adenosine deaminase (ADA). ADA converts adenosine and its analogues into their less active inosine (B1671953) counterparts. The modification of the ribose sugar, specifically the replacement of the ring oxygen with a methylene (B1212753) group to create a carbocyclic ring, confers substantial resistance to this enzymatic degradation. nih.govacs.org
Studies on the closely related compound, carbocyclic arabinosyladenine (C-Ara-A), have demonstrated its complete resistance to deamination by ADA. nih.govacs.org This resistance is a hallmark feature of carbocyclic nucleosides, enhancing their metabolic stability and prolonging their intracellular half-life and therapeutic potential. Therefore, this compound is expected to exhibit similar resistance to ADA and other catabolic enzymes that target the glycosidic bond, which is more stable in carbocyclic analogues. nih.gov
Inhibition of S-Adenosylhomocysteine Hydrolase
S-adenosylhomocysteine (AdoHcy) hydrolase is a crucial enzyme in cellular methylation reactions that depend on S-adenosylmethionine (AdoMet). Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn inhibits AdoMet-dependent methyltransferases, disrupting essential processes like the methylation of viral mRNA caps.
Various carbocyclic adenosine analogues are recognized as potent inhibitors of AdoHcy hydrolase. nih.gov Aristeromycin (carbocyclic adenosine) is a powerful inhibitor of this enzyme. nih.gov The inhibitory activity of these compounds contributes significantly to their broad-spectrum antiviral properties against a range of viruses, including paramyxoviruses, rhabdoviruses, and reoviruses. nih.gov The inhibition of AdoHcy hydrolase by carbocyclic analogues like this compound represents a key mechanism of action, distinct from the direct inhibition of viral polymerases. nih.govnih.gov
Table 1: Summary of Interactions with Nucleotide Metabolism Enzymes
| Enzyme | Interaction with Carbocyclic Adenosine Analogues | Implication for this compound |
|---|---|---|
| Cellular Kinases | Phosphorylate the 5'-hydroxyl group to form active triphosphate metabolites. bibliotekanauki.plnih.gov | Must undergo phosphorylation to its triphosphate form to become an active inhibitor of polymerases. ontosight.ai |
| Adenosine Deaminase (ADA) | The carbocyclic ring structure confers resistance to deamination, preventing metabolic inactivation. nih.govacs.org | Expected to be resistant to ADA, leading to increased metabolic stability and bioavailability. |
| S-Adenosylhomocysteine (AdoHcy) Hydrolase | Potent inhibition by various carbocyclic adenosine analogues (e.g., aristeromycin, 3-deazaneplanocin (B1662806) A) disrupts essential viral methylation reactions. nih.govnih.gov | Inhibition of this enzyme is a likely contributor to its broad-spectrum antiviral activity. |
Modulation of Nucleic Acid Synthesis
The ultimate target for many antiviral nucleoside analogues is the machinery of viral nucleic acid synthesis. By interfering with the function of viral polymerases, these compounds can halt the replication of the viral genome.
Interference with Viral DNA Polymerase Activity
The primary mechanism of action for many nucleoside analogues against DNA viruses is the inhibition of viral DNA polymerase. ontosight.ai After conversion to its active triphosphate form, this compound acts as a competitive inhibitor of the natural deoxyadenosine (B7792050) triphosphate (dATP). It can be incorporated into the growing viral DNA chain, and because it may lack a proper 3'-hydroxyl group for further extension, it acts as a chain terminator, halting DNA synthesis. This mechanism has been established for other arabinose-containing nucleosides like Ara-A (Vidarabine). nih.gov The carbocyclic nature of the molecule enhances its stability, making it a more persistent inhibitor. ontosight.ai
Impact on Viral RNA Replication Mechanisms
Research has shown that certain carbocyclic adenosine analogues possess broad-spectrum antiviral activity, inhibiting the replication of both DNA and RNA viruses. nih.gov For RNA viruses, the target is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral RNA genome. universiteitleiden.nl
Analogues such as the carbocyclic version of 3-deazaadenosine (B1664127) have demonstrated potent inhibition of various RNA viruses, including vesicular stomatitis virus, measles virus, and reovirus. nih.gov The mechanism is believed to involve the triphosphorylated analogue competing with natural ribonucleotides for the active site of the viral RdRp. mdpi.com Incorporation of the analogue can lead to chain termination or introduce mutations (mutagenic agency), ultimately inhibiting the production of functional viral RNA. researchgate.net Given these findings, this compound is anticipated to interfere with viral RNA replication through similar mechanisms, contributing to its potential as a broad-spectrum antiviral agent.
Engagement with Adenosine Receptors
The interaction of this compound with adenosine receptors, a family of G protein-coupled receptors (GPCRs), is a key aspect of its biochemical profile. physiology.org These receptors, classified as A1, A2A, A2B, and A3 subtypes, are involved in a multitude of physiological processes. psu.edunih.gov While comprehensive data on this compound's direct interaction with all receptor subtypes is limited, research on structurally related compounds provides significant insights, particularly concerning the A3 adenosine receptor (A3AR).
Detailed studies on the binding affinity and functional activity of this compound across all adenosine receptor subtypes are not extensively documented in publicly available research. However, investigations into similar truncated 3'-aminocarbanucleosides reveal a pronounced interaction with the human A3 adenosine receptor. researchgate.net
Research has shown that N6-substituted 3'-aminocarbanucleoside derivatives can exhibit high affinity for the hA3AR. researchgate.net For instance, an N6-methyl derivative within this class of compounds was identified as a highly selective, low-efficacy partial agonist for the A3AR. researchgate.net Partial agonists are molecules that bind to and activate a receptor, but only produce a partial response compared to a full agonist. This characteristic can be therapeutically advantageous, potentially offering tissue-selective effects. researchgate.net
The introduction of an amino group at the 3' position of the ribose moiety appears to be a critical determinant for affinity at the A3 receptor. In studies involving mutant A3 receptors, 3'-amino-3'-deoxyadenosine (B1194517) demonstrated a significantly higher potency compared to its 2'- and 5'-amino counterparts. nih.gov
While information regarding the direct agonistic or antagonistic effects of this compound on A1, A2A, and A2B receptors is scarce, the selectivity of related compounds for the A3AR suggests that its activity at other subtypes may be less significant. researchgate.netacs.org The table below summarizes the binding affinities of some N6-substituted 3'-aminocarbanucleosides at the human A3 adenosine receptor, illustrating the potential for high-affinity interactions within this chemical class. researchgate.net
| Compound | Substituent (N6) | Binding Affinity (Ki) at hA3AR (nM) |
| 4a | H | - |
| 4b | Methyl | 4.9 |
| 4c | Ethyl | - |
| 4d | Cyclopentyl | - |
| 4f | 3-Iodobenzyl | 7.8 |
| 4g | 3-Chlorobenzyl | 16.0 |
| 4h | 3-Bromobenzyl | 10.1 |
| 4i | 3-Fluorobenzyl | 11.1 |
| Data derived from studies on truncated 3'-aminocarbanucleosides. researchgate.net |
The activation of adenosine receptors initiates a cascade of intracellular signaling events. Given the evidence suggesting that this compound and its analogues act as A3AR agonists, it is plausible that they modulate signaling pathways downstream of this receptor. researchgate.net
The A3AR is primarily coupled to the Gi/o family of G proteins. nih.govmdpi.com Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.govmdpi.com This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and subsequently influence the phosphorylation of various target proteins involved in cellular processes. mdpi.com
In addition to the inhibition of adenylyl cyclase, A3AR activation can also stimulate the phospholipase C (PLC) signaling pathway. nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, A3AR signaling has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38. mdpi.com
G protein-independent signaling pathways have also been associated with A3AR activation, including the modulation of phospholipase D (PLD) and the RhoA family of small GTPases. mdpi.com The specific downstream effects can be cell-type dependent and are influenced by the expression levels of various signaling components.
Other Intracellular Targets and Signaling Pathways (e.g., STING Pathway)
Beyond its interaction with adenosine receptors, this compound may engage other intracellular targets, a characteristic of many nucleoside analogues.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response. nih.gov This pathway is typically activated by cyclic dinucleotides (CDNs), such as cGAMP. nih.govresearchgate.net While carbocyclic nucleosides have been incorporated into synthetic CDN STING agonists, there is currently no direct evidence to suggest that a mononucleoside analogue like this compound can directly activate the STING pathway in a similar manner. acs.orgacs.org The activation of the STING pathway has been linked to the adenosine axis through feedback mechanisms, where STING activation can enhance the expression of CD73, an enzyme that produces adenosine. nih.gov However, this is an indirect relationship and does not imply direct agonism of STING by adenosine analogues.
A more plausible alternative intracellular target for this compound lies in the inhibition of cellular enzymes. Research on carbocyclic analogues of 3'-deoxyadenosine has demonstrated their potential as potent inhibitors of basophilic protein kinases. researchgate.net These kinases play crucial roles in a vast array of cellular processes, and their inhibition can have significant physiological effects. The structural similarity of this compound to these kinase inhibitors suggests that it may also possess the ability to inhibit certain protein kinases.
Furthermore, many carbocyclic nucleoside analogues are known for their antiviral and anticancer properties, which often stem from their ability to interfere with nucleic acid synthesis. ontosight.aimdpi.com These compounds can be phosphorylated intracellularly to their triphosphate forms, which can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases, leading to the termination of chain elongation. ontosight.ai
Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for this compound. The available information is insufficient to populate the specific sections and subsections regarding its broad-spectrum antiviral activity, effects against specific DNA and RNA viruses, viral resistance mechanisms, and in vitro anticancer activity with the required detailed research findings and data tables.
To generate the requested article, specific preclinical studies detailing the biological activities of this compound in in vitro cellular models would be required. This would include measurements of its efficacy against a range of viruses and cancer cell lines, as well as investigations into the mechanisms of potential resistance. Without access to such specific data, any attempt to create the article would not meet the standards of scientific accuracy and would fall outside the strict constraints of the user's request to focus solely on this compound.
Structure Activity Relationships Sar and Rational Design of Carbocyclic 3 Amino Ara Adenosine Analogues
Role of the Carbocyclic Ring System in Biological Activity
Influence of Ring Size and Conformational Restrictions (e.g., five-membered, bicyclic scaffolds)
The size and conformational flexibility of the carbocyclic ring are critical determinants of biological activity. The five-membered cyclopentane (B165970) ring is a common feature in many active analogues, mimicking the furanose ring of natural nucleosides. ontosight.ai However, constraining the conformation of this ring system has proven to be a successful strategy for enhancing receptor affinity and selectivity.
One notable example is the use of bicyclic scaffolds, such as the (N)-methanocarba ring system (bicyclo[3.1.0]hexane). nih.govrsc.org This modification locks the pseudosugar ring into a specific conformation, which can be more complementary to the binding site of a target protein. rsc.org For instance, (N)-methanocarba analogues of adenosine (B11128) have shown enhanced selectivity for the A3 adenosine receptor. nih.gov The rigid (N)-methanocarba scaffold is considered superior to simple carbocyclic systems in achieving this selectivity. nih.gov
The conformation of the sugar pucker, which is restricted by these bicyclic systems, plays a significant role in molecular recognition. Most RNA structures in the Protein Data Bank (PDB) exhibit a North (C3'-endo) sugar pucker conformation. nih.gov In the design of P2Y1 receptor ligands, it was found that a constrained Northern (N) conformation of the carbocyclic ring was favored for recognition. kuleuven.be An (N)-methanocarba analogue with a 6-NH2 group was a potent agonist, being 86-fold more potent than its corresponding Southern (S)-isomer. kuleuven.be
The introduction of four-membered rings, such as cyclobutane, has also been explored. A cyclobutyl analogue of an adenosine bisphosphate derivative was found to be an antagonist at the P2Y1 receptor. kuleuven.be The strained nature of smaller carbocyclic rings can favorably impact drug properties by reducing planarity and increasing metabolic stability. researchgate.net
Impact of Stereochemistry (e.g., D- vs. L-enantiomers, ara configuration)
The stereochemistry of carbocyclic nucleoside analogues is paramount to their biological activity. ontosight.aiontosight.ai The specific three-dimensional arrangement of substituents on the carbocyclic ring dictates how the molecule interacts with its biological target.
The distinction between D- and L-enantiomers can lead to significant differences in biological effects. For example, in the case of the carbocyclic adenosine analogue neplanocin A, the natural (-)-enantiomer was found to be more cytotoxic to cancer cells than its synthetic (+)-enantiomer. mdpi.com Molecular docking studies suggested that the (-)-enantiomer has a higher binding energy with adenosine kinase, a key enzyme in adenosine metabolism. mdpi.com
The "ara" configuration, where the 2'-hydroxyl group (or a substituent) is on the opposite face of the ring relative to the nucleobase, is another critical stereochemical feature. Carbocyclic 2',3'-OH ara-adenosine is a synthetic nucleoside analogue with a carbocyclic ring that confers stability against degradative enzymes and exhibits antiviral properties. ontosight.ai The specific stereochemistry, such as (1alpha,2beta,3alpha,5alpha) in carbocyclic-2',3'-OH-4'-NH2 ara-adenosine, is crucial for its antiviral activity against viruses like HIV and hepatitis B. ontosight.ai
Significance of the 3'-Amino Group and its Substitutions
The 3'-amino group is a key functional group that significantly influences the biological profile of carbocyclic adenosine analogues. Its presence can enhance water solubility, as it is mainly charged at physiological pH. nih.gov
Contribution to Adenosine Receptor Binding Affinity and Selectivity
The 3'-amino group can play a crucial role in the binding of analogues to adenosine receptors. While the 2'- and 3'-hydroxyl groups are generally important for affinity and activation of adenosine receptors, the 3'-hydroxyl can be replaced with a 3'-amino group, which can maintain agonist affinity, particularly when combined with appropriate N6-substitutions. nih.gov
In the context of A3 adenosine receptors, the 3'-amino substitution has been shown to be tolerated and can even lead to high selectivity when combined with modifications at the 5' and N6 positions of adenosine. nih.gov However, simply replacing the 3'-hydroxyl with an amino group without other modifications can lead to a decrease in binding and efficacy. nih.gov
Interestingly, the position of the amino group on the ribose or carbocyclic ring is critical. In a study involving a mutant human A3 adenosine receptor (H272E), 3'-amino-3'-deoxyadenosine (B1194517) was found to be 7-fold more potent at the mutant receptor compared to the wild-type, whereas the corresponding 2'- and 5'-amino analogues did not show significantly enhanced affinities. nih.gov This highlights the specific spatial requirements of the receptor's binding pocket.
Effect on Enzymatic Recognition and Metabolism
The 3'-amino group can also influence how these analogues are recognized and metabolized by enzymes. As mentioned earlier, the carbocyclic scaffold itself provides resistance to certain degradative enzymes. nih.govontosight.ai The presence and substitution of the 3'-amino group can further modulate these interactions.
For instance, in the development of anti-toxoplasmic agents, carbocyclic 6-benzylthioinosine (B1197294) analogues were found to be metabolized to their 5'-monophosphate derivatives by Toxoplasma gondii adenosine kinase but not by the human equivalent. nih.gov This selective metabolism leads to toxicity against the parasite. While this example does not directly involve a 3'-amino group, it illustrates how modifications to the carbocyclic nucleoside structure, which could include the 3'-amino position, can influence enzymatic recognition and lead to selective therapeutic effects.
Modifications of the Purine (B94841) Nucleobase
Modifications to the purine nucleobase of carbocyclic-3'-amino-ara-adenosine analogues offer another avenue for modulating their biological activity. These modifications can impact receptor binding affinity, selectivity, and enzymatic stability.
Substitutions at various positions of the purine ring have been explored. For example, substitutions at the N6-position, such as the addition of a 3-iodobenzyl group, can confer A3 adenosine receptor selectivity. nih.gov Combining N6-substitutions with 5'-uronamide modifications can overcome the reduction in efficacy sometimes seen with large N6 groups. nih.gov
The C2 position of the purine ring has also been a target for modification. In (N)-methanocarba-adenosine analogues, the introduction of 2-thioether substituents was shown to increase affinity for the A3 adenosine receptor. rsc.org The highest affinity in one study was observed with an S-benzyl derivative. rsc.org
Furthermore, direct C-H bond activation has been used to introduce aryl groups at the C8 position of adenosine analogues, and this has been extended to analogues already modified at the ribose moiety. mdpi.com The creation of C-nucleosides, where the nitrogen of the nucleobase is replaced by a carbon, represents a more profound modification to the purine connectivity and results in compounds with altered chemical properties and biological activities. beilstein-journals.org
Table of Research Findings on Carbocyclic Adenosine Analogues
| Compound/Analogue | Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| (N)-methanocarba, 5'-uronamides | Bicyclic scaffold | A3 Adenosine Receptor | Full agonists at the A3 receptor. | nih.gov |
| Carbocyclic 2',3'-OH ara-adenosine | Carbocyclic ring replacing ribose | Antiviral (e.g., herpesviruses) | Stable against degradative enzymes. | ontosight.ai |
| Carbocyclic-2',3'-OH-4'-NH2 ara-adenosine | Specific stereochemistry | Antiviral (HIV, Hepatitis B) | Stereochemistry is crucial for activity. | ontosight.ai |
| (-)-Neplanocin A | Enantiomer of carbocyclic adenosine | Anticancer | More cytotoxic than the (+)-enantiomer. | mdpi.com |
| (N)-methanocarba 6-NH2 analogue | Constrained Northern conformation | P2Y1 Receptor | 86-fold more potent agonist than the Southern isomer. | kuleuven.be |
| 3'-Amino-3'-deoxyadenosine | 3'-amino substitution | Mutant A3 Adenosine Receptor | 7-fold more potent at the H272E mutant receptor. | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Carbocyclic 2',3'-OH ara-adenosine |
| Carbocyclic-2',3'-OH-4'-NH2 ara-adenosine |
| Neplanocin A |
| (N)-methanocarba-adenosine |
| Carbocyclic 6-benzylthioinosine |
| 3'-Amino-3'-deoxyadenosine |
| 2-thioether-(N)-methanocarba-adenosine |
| Adenosine |
| Inosine (B1671953) |
| Guanosine (B1672433) |
| Uridine |
| Adenine (B156593) |
| Pyrimidine |
Alterations at the C6 Position and Impact on Receptor Interactions
The C6 position of the purine ring is another crucial site for modification in the design of adenosine receptor ligands. The exocyclic amino group at this position is traditionally considered a key recognition element for binding to adenosine receptors. acs.org However, research has demonstrated that modifications at this site, or even its removal, can lead to potent and selective analogues.
Studies have shown that certain structural features can compensate for the absence of the C6-amino group and can even increase A3AR specificity. acs.org For example, C6-methyl and C6-styryl derivatives of (N)-methanocarba nucleosides have displayed unexpectedly high A3AR affinity. acs.org Specifically, a C6-methyl derivative with a 2-phenylethynyl group showed a high binding affinity (Ki of 6.01 nM) for the human A3AR. acs.org
In the context of carbocyclic nucleosides, modifications at the C6 position have been explored to develop anticancer agents. mdpi.com For instance, a series of 3'-5'-linked L-nucleoside analogues with various amino modifications at the C6 position were synthesized and evaluated for their cytotoxic potential. mdpi.com
The table below presents examples of C6 alterations and their impact on activity:
| Compound Class | C6-Alteration | Observed Effect | Reference |
| (N)-Methanocarba nucleosides | Methyl | High A3AR affinity (Ki = 6.01 nM for a C2-phenylethynyl derivative) | acs.org |
| (N)-Methanocarba nucleosides | Styryl | High A3AR affinity | acs.org |
| 3'-5'-Linked carbocyclic L-nucleosides | Various amino groups | Explored for anticancer activity | mdpi.com |
These results underscore the versatility of the C6 position in the design of adenosine analogues with tailored pharmacological profiles.
Strategic Modifications of Exocyclic Groups and Side Chains
Strategic modifications of exocyclic groups and side chains of this compound and its analogues are crucial for optimizing their pharmacological properties. These modifications can enhance intracellular delivery, improve biological activity, and fine-tune receptor selectivity.
Development of Prodrug Moieties for Enhanced Intracellular Delivery
One of the significant challenges with nucleoside analogues is their delivery into cells. To overcome this, prodrug strategies are widely employed. wgtn.ac.nzresearchgate.net A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. nih.gov
For nucleoside analogues, this often involves modifying the hydroxyl groups of the sugar or carbocyclic moiety to create more lipophilic esters or carbonates. nih.gov These modifications can mask the polar nature of the parent compound, facilitating its passage across cell membranes. Once inside the cell, cellular enzymes, such as esterases, cleave the prodrug moiety to release the active drug. nih.govnih.gov
Several prodrug approaches have been developed for nucleoside analogues, including:
Acyloxyalkyl and Alkyloxyalkyl Esters: These are common prodrug moieties that are readily hydrolyzed by intracellular esterases. nih.gov
S-Acylthioethyl (SATE) Pronucleotides: This approach utilizes both enzymatic and chemical mechanisms to release the active nucleoside monophosphate. nih.gov
Phosphoramidates (ProTides): This strategy involves attaching an amino acid ester to the phosphate (B84403) or phosphonate (B1237965) group via a P-N bond, which has been shown to significantly enhance the activity of some nucleoside analogues. nih.govnih.gov
CycloSal-phosphates: Salicyl alcohol can be used as a bifunctional masking unit for nucleotides, which is cleaved by a pH-dependent mechanism to deliver the active drug. nih.govresearchgate.net
A study on A3AR agonists demonstrated that succinylation of the 2' and 3' hydroxyl groups created prodrugs with increased aqueous solubility that were readily converted to the active drug by liver esterases. nih.gov
Incorporation of Halogen Atoms and Other Functional Groups
The incorporation of halogen atoms and other functional groups into the structure of carbocyclic adenosine analogues is a common strategy to modulate their biological activity.
Halogenation: Introducing halogen atoms, such as fluorine, chlorine, or iodine, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. For example, the substitution of a fluorine atom at the 2'-position of the ribose moiety has led to potent antiviral and anticancer nucleoside analogues. rsc.org The synthesis of 2-halo derivatives of neplanocin A has also been a successful strategy for developing potent inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase. nih.gov Lipophilic halogenated congeners of 2',3'-dideoxypurine nucleosides have shown activity against the human immunodeficiency virus (HIV) in vitro. tandfonline.com
Other Functional Groups: Besides halogens, various other functional groups can be introduced to fine-tune the properties of these analogues. For instance, the introduction of an azido (B1232118) group at the 2'-β position has resulted in compounds with considerable biological activities. rsc.org The replacement of the adenine base with 3-deazaadenine in neplanocin A analogues has been shown to reduce cytotoxicity while maintaining potent antiviral activity. uga.edu Furthermore, modifications at the 6'-position of neplanocin A with alkyl groups have led to compounds with excellent antiviral potency. nih.govuga.edu
Computational Chemistry and Molecular Modeling for Ligand Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel ligands, including analogues of this compound. nih.gov These methods provide valuable insights into ligand-receptor interactions at the atomic level, guiding the design of more potent and selective compounds. semanticscholar.orgnih.gov
Homology Modeling of Receptor-Ligand Interactions
In the absence of an experimentally determined crystal structure of a target receptor, homology modeling is a powerful technique used to build a three-dimensional model of the protein. nih.govresearchgate.net This method relies on the known crystal structure of a homologous protein (a template) to predict the structure of the target. For adenosine receptors, the crystal structure of the human A2A adenosine receptor (hA2AAR) has often been used as a template to build models of other subtypes like the A3 adenosine receptor (A3AR). nih.govnih.gov
Once a homology model of the receptor is constructed, molecular docking simulations can be performed to predict the binding mode of ligands within the receptor's binding site. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for ligand binding. researchgate.net For example, docking studies with A3AR models have helped to understand the binding of agonists and rationalize their structure-activity relationships. semanticscholar.org
Molecular dynamics (MD) simulations can further refine the homology model and provide insights into the dynamic nature of the receptor-ligand complex. nih.gov These simulations can reveal how the receptor conformation changes upon ligand binding, which is essential for understanding the mechanism of receptor activation or inhibition. nih.gov By analyzing these interactions, medicinal chemists can design new analogues with improved binding affinity and selectivity for the target receptor. nih.gov
Structure-Based Design for Optimized Potency and Selectivity
The rational design of analogues of this compound is a meticulous process grounded in the principles of structure-based drug design (SBDD). This strategy leverages detailed knowledge of the three-dimensional structure of a biological target—typically an enzyme or a receptor—to design molecules that bind to it with high affinity and selectivity. nih.gov While specific SBDD studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles are well-established through extensive work on closely related carbocyclic nucleosides and adenosine receptor modulators. The core aim is to optimize the interactions between the ligand (the analogue) and the target's binding site to enhance therapeutic efficacy and minimize off-target effects.
The process begins with the identification of a biological target, such as a viral polymerase for antiviral applications or a specific kinase or adenosine receptor for anticancer or anti-inflammatory purposes. ontosight.aiontosight.ainih.gov The design of novel analogues is then guided by understanding the topography of the active site. nih.gov Computational techniques like molecular modeling, docking, and molecular dynamics simulations are indispensable tools in this endeavor. acs.orgnih.gov These methods allow researchers to predict how modifications to the parent molecule will affect its binding orientation, affinity, and selectivity before undertaking complex chemical synthesis. nih.gov
Key Structural Modifications and SAR Insights
Structure-Activity Relationship (SAR) studies on a wide array of carbocyclic and adenosine analogues have provided a blueprint for designing new derivatives with tailored properties. These modifications typically target the carbocyclic ring, the purine base, or the various substituents.
Modifications to the Carbocyclic Ring: The replacement of the furanose oxygen with a methylene (B1212753) group to create the carbocyclic ring is a foundational modification that confers significant metabolic stability by preventing enzymatic cleavage of the glycosidic bond. ontosight.aiwikipedia.orgmdpi.com Further modifications to this cyclopentane ring can lock the molecule into a specific conformation. For instance, the development of (N)-methanocarba analogues, which contain a bicyclo[3.1.0]hexane system, restricts the molecule's conformational flexibility. This strategy has been highly successful in creating potent and selective agonists for adenosine receptors, as the fixed conformation often mimics the ideal binding pose for a specific receptor subtype. acs.org
Modifications to the Purine Base: The purine moiety offers several positions for modification, with the C2, N6, and C8 positions being particularly important for modulating potency and selectivity.
C2 Position: Substitution at the C2 position with alkynyl or arylalkynyl groups has been shown to significantly increase selectivity for the A3 adenosine receptor (A3AR). nih.gov Molecular modeling studies of A3AR, often based on the crystal structure of the related A2A receptor, have predicted that the binding site contains a narrow cleft. researchgate.net The linear geometry of an alkynyl group is well-suited to fit into this cleft, thereby enhancing binding affinity and selectivity. nih.govresearchgate.net
N6 Position: The N6 position is critical for receptor interaction. Small alkyl groups, such as a methyl group, have been found to be highly favorable for human A3AR affinity and selectivity. nih.gov Combining N6 and C2 modifications has led to the development of A3AR agonists with sub-nanomolar affinity. nih.gov
C8 and N7 Positions: SAR studies on adenosine kinase from Mycobacterium tuberculosis have revealed the presence of hydrophobic pockets near the N7 and C8 positions of adenosine. nih.gov Designing analogues with substituents that can favorably interact with these pockets is a key strategy for developing potent and selective enzyme inhibitors. nih.gov Similarly, replacing the N7 with a carbon atom (to create 7-deaza-adenosine analogues) can dramatically impact biological activity. In the context of antiviral research, 7-deaza-2′-C-methyl-adenosine was found to be a potent inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase, exhibiting greater potency and reduced cellular toxicity compared to its parent compound. asm.org
Modifications at the 3' and 5' Positions: While the 3'-amino group is a defining feature of this compound, modifications at this and the 5' position are common strategies in nucleoside analogue design. For example, the introduction of a 5'-uronamide group is a well-known modification used to modulate efficacy at adenosine receptors. nih.gov In other contexts, attaching short peptide chains to the 5'-carbon of adenosine-5'-carboxylic acid has been used to create a class of bisubstrate-analog inhibitors targeting protein kinases. nih.gov
The rational design of analogues is an iterative cycle of design, synthesis, and biological evaluation. Molecular modeling provides the initial hypotheses, which are then tested through the synthesis and functional assessment of the designed compounds. acs.orguga.edu The results of these tests then feed back into the design process, allowing for further refinement and optimization of the lead compounds.
Research Findings
The following tables summarize key research findings from studies on related carbocyclic and adenosine analogues, illustrating the impact of specific structural modifications on potency and selectivity.
| Compound | Modification | Ki (nM) at hA3AR | Nature of Activity |
|---|---|---|---|
| IB-MECA | Reference Agonist | 1.0 | Full Agonist |
| 3'-Deoxy-N6-(3-iodobenzyl)adenosine | 3'-H instead of 3'-OH | 0.5 | Full Agonist |
| 3'-Fluoro-3'-deoxy-N6-(3-iodobenzyl)adenosine | 3'-F instead of 3'-OH | 1.2 | Partial Agonist |
| 4'-Thio-N6-(3-iodobenzyl)adenosine | 4'-S instead of 4'-O | 0.5 | Partial Agonist |
| (N)-Methanocarba-N6-(3-iodobenzyl)adenosine | Bicyclo[3.1.0]hexane instead of ribose | 0.6 | Full Agonist |
| 4'-Thio-2-chloro-N6-(3-iodobenzyl)adenosine | 4'-S and 2-Cl | 0.3 | Full Agonist |
| Compound | Modification | Replicon EC50 (µM) | Cellular Toxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
|---|---|---|---|---|
| 2'-C-Methyl-adenosine | Reference | 0.4 | >100 | >250 |
| 7-Deaza-adenosine (Tubercidin) | 7-CH instead of 7-N | 0.06 | 0.15 | 2.5 |
| 7-Deaza-2'-C-methyl-adenosine | 7-CH and 2'-C-Methyl | 0.35 | >100 | >285 |
| Compound | Description | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) |
|---|---|---|---|---|
| 12 | 2-Ether-linked macrocycle | 247 | 1330 | 25.8 |
| 19 | C2-Arylethynyl-linked macrocycle | 2310 | >10000 | 22.1 |
Emerging Research Directions and Future Outlook for Carbocyclic 3 Amino Ara Adenosine
Design and Synthesis of Novel Scaffolds for Enhanced Biological Profiles
The core structure of carbocyclic-3'-amino-ara-adenosine offers a versatile platform for synthetic modifications aimed at improving its efficacy and selectivity. Researchers are actively exploring various chemical strategies to create new analogues with enhanced biological profiles. nih.gov
One key area of investigation involves modifications to the carbocyclic ring. The introduction of different substituents or alterations to the ring's conformation can significantly impact the compound's interaction with target enzymes and receptors. nih.gov For instance, the synthesis of carbocyclic nucleosides with unnatural apio-carbasugars has been explored to develop new templates for specific receptor agonists. nih.gov The rationale behind these modifications is to increase the compound's stability and improve its binding affinity to viral or cancer-related proteins. nih.gov
Another approach focuses on modifying the purine (B94841) base. The synthesis of 2-halo (e.g., 2-fluoro) derivatives of related carbocyclic nucleosides has been shown to yield potent inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme crucial for viral replication. nih.gov Additionally, the introduction of different functional groups at various positions on the purine ring is being investigated to enhance the compound's anticancer activity. mdpi.com
The development of prodrugs is also a significant strategy. Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body. This approach can improve the oral bioavailability and cellular uptake of the parent compound. mdpi.comacs.org For example, phosphonate (B1237965) prodrugs of carbocyclic nucleoside analogues have been synthesized to enhance their anti-HCV activity. acs.org
These synthetic efforts are often guided by molecular modeling studies, which help predict how structural changes will affect the compound's biological activity and potential for drug resistance. uga.edu By combining synthetic chemistry with computational analysis, researchers can more efficiently design and create novel scaffolds with improved therapeutic potential.
Investigation of Synergistic Effects with Other Agents in Preclinical Models
A promising avenue of research for this compound and its analogues is their use in combination therapies. The investigation of synergistic effects with other established antiviral or anticancer agents in preclinical models is a key focus. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.
In the context of antiviral research, carbocyclic adenosine (B11128) analogues have been studied in combination with drugs like ribavirin. For example, certain 5'-nor carbocyclic adenosine analogues have demonstrated synergistic or additive inhibition of measles virus replication when combined with ribavirin. researchgate.net This suggests that combination therapy could be a more effective strategy for treating certain viral infections, potentially reducing the required doses of individual drugs and minimizing the risk of drug resistance. researchgate.net
Similarly, in cancer research, the potential for synergistic interactions between carbocyclic nucleosides and other chemotherapeutic agents is being explored. Given that these compounds can interfere with DNA synthesis, they may enhance the efficacy of other drugs that target different aspects of cancer cell proliferation. mdpi.comontosight.ai While specific preclinical studies on the synergistic effects of this compound in cancer are not extensively detailed in the provided results, the principle of combination therapy is a well-established and actively pursued strategy in oncology.
The rationale for investigating these synergistic effects is rooted in the multifaceted nature of both viral infections and cancer. By targeting multiple pathways simultaneously, combination therapies can be more effective at overcoming the defense mechanisms of viruses and cancer cells. Preclinical studies in cell cultures and animal models are essential for identifying promising drug combinations and understanding the underlying mechanisms of their synergistic interactions.
Exploration of Additional Therapeutic Applications Beyond Antiviral and Anticancer
While the primary focus of research on this compound has been its antiviral and anticancer properties, its structural similarity to adenosine suggests potential for a broader range of therapeutic applications. mdpi.com Adenosine is a ubiquitous signaling molecule that interacts with various receptors throughout the body, playing a role in numerous physiological processes. mdpi.com
One area of exploration is the potential for carbocyclic adenosine analogues to act as modulators of adenosine receptors. The A3 adenosine receptor (A3AR), in particular, has emerged as a promising therapeutic target for inflammatory diseases and cancer. nih.gov A3AR is overexpressed in inflammatory and cancer cells, and its activation can mediate anti-inflammatory and anticancer effects. nih.govnih.gov Research into novel carbocyclic nucleosides has led to the discovery of potent and selective agonists for the A3 adenosine receptor, suggesting a potential role in treating conditions like rheumatoid arthritis and psoriasis. nih.govnih.govmdpi.com
Furthermore, the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase by carbocyclic adenosine analogues has implications beyond virology. nih.gov This enzyme is involved in essential methylation reactions, and its inhibition could have therapeutic effects in other diseases where methylation plays a key role. nih.gov
The unique biological properties of carbocyclic nucleosides, stemming from their enhanced stability, make them valuable tools for exploring various biological pathways. wikipedia.org As our understanding of the roles of adenosine and related signaling pathways in different diseases expands, so too will the potential therapeutic applications for well-designed carbocyclic adenosine analogues like this compound. Future research in this area may uncover novel uses for this versatile class of compounds in a variety of human diseases.
Q & A
Q. How can machine learning enhance predictive modeling of this compound's pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
